6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride

Catalog No.
S14361295
CAS No.
31352-16-6
M.F
C24H23BrClN3
M. Wt
468.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl...

CAS Number

31352-16-6

Product Name

6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride

IUPAC Name

3-[6-bromo-2-[4-(diethylamino)phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride

Molecular Formula

C24H23BrClN3

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C24H23BrN3.ClH/c1-3-27(4-2)18-11-9-17(10-12-18)24-20-8-5-7-19-21(25)13-14-22(23(19)20)28(24)16-6-15-26;/h5,7-14H,3-4,6,16H2,1-2H3;1H/q+1;/p-1

InChI Key

SLLKGCJHIUTJGJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)CCC#N.[Cl-]

6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is a complex organic compound with the molecular formula C24H23BrClN3 and a molecular weight of approximately 468.82 g/mol. It belongs to the class of benz[cd]indolium salts, which are characterized by their unique indole structures fused with benzene rings. This compound is notable for its bromine substitution and the presence of a cyanoethyl group, which may influence its chemical reactivity and biological activity. The compound's CAS Registry Number is 31352-16-6, and it is recognized in various chemical databases for its potential applications in research and industry .

The chemical behavior of 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride can be influenced by the presence of the bromine atom and the cyanoethyl group. Common reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a target for nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution, particularly at positions that are ortho or para to electron-donating groups such as the diethylamino moiety.
  • Cyclization Reactions: The cyano group may facilitate cyclization under certain conditions, leading to new heterocyclic compounds.

These reactions highlight the compound's potential as a precursor in organic synthesis and medicinal chemistry.

Research into the biological activity of 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride has indicated that it may exhibit various pharmacological properties. Compounds in this class have been studied for their:

  • Antimicrobial Activity: Some benz[cd]indolium derivatives show promise as antimicrobial agents against various pathogens.
  • Anticancer Properties: Preliminary studies suggest potential anticancer activity, possibly due to interference with cellular signaling pathways.
  • Neuroactive Effects: The diethylamino group may contribute to neuroactive properties, making this compound of interest in neuropharmacology.

The synthesis of 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride typically involves several steps:

  • Formation of Benz[cd]indole Framework: Starting materials containing indole and benzene derivatives are reacted under controlled conditions to form the core structure.
  • Bromination: The introduction of bromine can be achieved through electrophilic bromination using bromine or brominating agents.
  • Cyanoethylation: The cyanoethyl group is introduced via a reaction with an appropriate cyano reagent, often involving nucleophilic substitution.
  • Quaternization: Finally, the compound is quaternized with hydrochloric acid to form the chloride salt.

These methods may vary based on specific laboratory protocols and desired yields .

6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents.
  • Material Science: The compound could be explored for use in organic electronics or photonic devices due to its electronic properties.
  • Chemical Research: It serves as a useful reagent for synthesizing other complex organic molecules.

Interaction studies are crucial for understanding how 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride interacts with biological systems. Research may focus on:

  • Protein Binding Affinity: Determining how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Mechanisms: Studies on how the compound enters cells can inform its bioavailability and efficacy.
  • Metabolic Pathways: Understanding how the compound is metabolized can help predict its pharmacokinetics and potential toxicity.

These studies are essential for assessing the safety and effectiveness of this compound in therapeutic applications.

Several compounds share structural similarities with 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Chloro-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chlorideChlorine instead of BromineAntimicrobialLess potent than brominated analog
5-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chlorideBromination at different positionAnticancerDifferent activity profile due to position
6-Bromo-1-(3-cyanopropyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chlorideLonger carbon chainNeuroactive effectsEnhanced lipophilicity

These comparisons illustrate how variations in substituents can significantly affect biological activity and chemical properties, underscoring the uniqueness of 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride within its class.

Strategic Bromination in Benz[cd]indolium Scaffold Construction

Bromination of the benz[cd]indolium scaffold is critical for directing subsequent functionalization and tuning electronic properties. Electrophilic aromatic substitution (EAS) is the primary method, with regioselectivity governed by substituent effects. Research on benz(c,d)indolin-2-one derivatives demonstrates that carboxy groups in peri positions (5 or 6) strongly influence bromination sites. For instance, a carboxy group at position 5 directs bromination to position 8, while dual carboxy groups at positions 5 and 6 facilitate bromine substitution at the carboxy-bearing carbon itself. In the target compound, bromine occupies position 6, suggesting a synthesis route where a pre-existing electron-withdrawing group (e.g., carboxy) at position 5 is replaced by bromine under electrophilic conditions.

Quantum chemical calculations and spectroscopic analyses corroborate that bromination at position 6 enhances the scaffold’s electrophilicity, enabling downstream reactions such as Suzuki-Miyaura couplings. Recent advances in photocatalytic bromination using rose bengal and N-bromosuccinimide (NBS) under visible light offer improved yields (up to 92%) for electron-rich heterocycles like indazoles, which share structural similarities with benz[cd]indolium systems. This method avoids harsh reagents and could be adapted for the target scaffold by optimizing light intensity and catalyst loading.

Table 1: Bromination Methods for Benz[cd]indolium Derivatives

MethodReagents/ConditionsPosition SelectivityYield (%)
Classical EASBr₂, FeBr₃, CH₂Cl₂, 0°C6 or 865–78
PhotocatalyticNBS, Rose Bengal, visible light685–92

Cyanoethylation Techniques for N-Alkylation Optimization

N-Alkylation of the benz[cd]indolium nitrogen with a 2-cyanoethyl group is achieved via cyanoethylation, a Michael addition of acrylonitrile to a deprotonated amine. The reaction proceeds under basic conditions, typically using sodium hydroxide in acetone-water mixtures at pH 10 and temperatures between −5°C and 20°C. Key to maximizing yield (reported up to 42% for analogous indigoid dyes) is maintaining strict pH control to prevent premature hydrolysis of acrylonitrile.

Cyanoethylation’s mechanism involves nucleophilic attack by the indolium nitrogen’s lone pair on the β-carbon of acrylonitrile, followed by proton transfer to form the stabilized alkylated product. The electron-withdrawing nitrile group enhances the stability of the intermediate enolate, favoring monofunctionalization over polymerization. For the target compound, this step must precede bromination or cross-coupling to avoid side reactions involving the cyanoethyl group’s reactive nitrile moiety.

Optimization Parameters:

  • Solvent System: Acetone-water (1:1 v/v) balances acrylonitrile solubility and base accessibility.
  • Temperature Gradient: Gradual warming from −5°C to room temperature minimizes exothermic side reactions.
  • Workup: Sequential washing with acetone and water removes unreacted acrylonitrile and inorganic salts.

Diethylaminoaryl Functionalization via Palladium-Catalyzed Cross-Couplings

The 4-(diethylamino)phenyl group at position 2 is introduced via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an aryl halide and a boronic acid. The benz[cd]indolium scaffold’s bromine at position 6 serves as the coupling site, while the boronic acid component is 4-(diethylamino)phenylboronic acid. Catalytic systems such as Pd(PPh₃)₄ in aqueous NaOH or K₃PO₄ in ethanol-water mixtures are effective, achieving yields exceeding 80% for structurally related biphenyl systems.

Mechanistic studies reveal that oxidative addition of the aryl bromide to palladium(0) generates a trans-diiodo intermediate, which undergoes rapid isomerization to the cis form before transmetalation with the boronic acid. The electron-donating diethylamino group on the phenyl ring accelerates this step by increasing the boronic acid’s nucleophilicity.

Critical Reaction Parameters:

  • Catalyst Loading: 4 mol% Pd(PPh₃)₄ ensures complete conversion without excessive costs.
  • Base Selection: Aqueous NaOH (2 M) facilitates transmetalation while maintaining solubility of inorganic byproducts.
  • Temperature: Reactions proceed efficiently at 80°C within 4 hours, avoiding decomposition of heat-sensitive indolium intermediates.

Post-coupling, quaternization of the indole nitrogen with methyl iodide or chloroacetonitrile yields the final indolium salt, with chloride as the counterion. Purification via recrystallization from ethanol-diethyl ether mixtures removes residual palladium catalysts and unreacted boronic acids.

Hydrogen Bond Acceptor Count

3

Exact Mass

467.07639 g/mol

Monoisotopic Mass

467.07639 g/mol

Heavy Atom Count

29

General Manufacturing Information

Benz[cd]indolium, 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]-, chloride (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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